NOR-6beta-oxycodol NOR-6beta-oxycodol nor-6β-Oxycodol (CRM) is a certified reference material that is structurally similar to known opioids. It is a metabolite of oxycodone. This product is intended for research and forensic applications.
nor-6β-Oxycodol is an analytical reference standard categorized as an opioid. It is a metabolite of oxycodone. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.
Brand Name: Vulcanchem
CAS No.: 764620-36-2
VCID: VC0163113
InChI: InChI=1S/C17H21NO4/c1-21-11-3-2-9-8-12-17(20)5-4-10(19)15-16(17,6-7-18-12)13(9)14(11)22-15/h2-3,10,12,15,18-20H,4-8H2,1H3/t10-,12-,15+,16+,17-/m1/s1
SMILES: COC1=C2C3=C(CC4C5(C3(CCN4)C(O2)C(CC5)O)O)C=C1
Molecular Formula: C17H21NO4
Molecular Weight: 303.35 g/mol

NOR-6beta-oxycodol

CAS No.: 764620-36-2

Cat. No.: VC0163113

Molecular Formula: C17H21NO4

Molecular Weight: 303.35 g/mol

* For research use only. Not for human or veterinary use.

NOR-6beta-oxycodol - 764620-36-2

Specification

Description nor-6β-Oxycodol (CRM) is a certified reference material that is structurally similar to known opioids. It is a metabolite of oxycodone. This product is intended for research and forensic applications.
nor-6β-Oxycodol is an analytical reference standard categorized as an opioid. It is a metabolite of oxycodone. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.
CAS No. 764620-36-2
Molecular Formula C17H21NO4
Molecular Weight 303.35 g/mol
IUPAC Name (4R,4aS,7R,7aR,12bS)-9-methoxy-2,3,4,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7-diol
Standard InChI InChI=1S/C17H21NO4/c1-21-11-3-2-9-8-12-17(20)5-4-10(19)15-16(17,6-7-18-12)13(9)14(11)22-15/h2-3,10,12,15,18-20H,4-8H2,1H3/t10-,12-,15+,16+,17-/m1/s1
Standard InChI Key KFWOOLJUSYSBAD-BGMJHJHJSA-N
Isomeric SMILES COC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CCN4)[C@@H](O2)[C@@H](CC5)O)O)C=C1
SMILES COC1=C2C3=C(CC4C5(C3(CCN4)C(O2)C(CC5)O)O)C=C1
Canonical SMILES COC1=C2C3=C(CC4C5(C3(CCN4)C(O2)C(CC5)O)O)C=C1

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator